molecular formula C20H11NO3 B5831083 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one

5-Phenoxy-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B5831083
M. Wt: 313.3 g/mol
InChI Key: DOOZFIMJQOORHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenoxy-anthra[1,9-cd]isoxazol-6-one is a derivative of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, a fused tricyclic system combining anthracene and isoxazole moieties. This scaffold has garnered attention in medicinal chemistry due to its unique reactivity and biological activity. Notably, it serves as a potent inhibitor of G9a (a histone lysine methyltransferase implicated in epigenetic regulation and cancer progression) . The phenoxy substitution at the 5-position enhances target binding and modulates physicochemical properties, making it a promising lead for therapeutic development.

Properties

IUPAC Name

10-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3/c22-19-13-8-4-5-9-14(13)20-17-15(21-24-20)10-11-16(18(17)19)23-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZFIMJQOORHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthraquinone derivatives with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxy-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized isoxazole compounds.

Scientific Research Applications

5-Phenoxy-anthra[1,9-cd]isoxazol-6-one has several scientific

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Reactivity and Stability

The 6H-anthra[1,9-cd]isoxazol-6-one scaffold is prone to nucleophilic attack, particularly by DMSO, leading to N–O bond cleavage and formation of a ring-opened anthraquinone derivative. In contrast, anthrapyrazolone derivatives (e.g., SP600125, a JNK inhibitor) lack this instability due to their pyrazole core, which is less reactive toward nucleophiles .

G9a/GLP Inhibition

5-Phenoxy-anthra[1,9-cd]isoxazol-6-one derivatives exhibit selective inhibition of G9a/GLP, with optimized substitutions improving binding affinity. For example, Chen et al. (2016) demonstrated that structural modifications to the scaffold enhanced inhibitory activity by aligning with the hydrophobic pocket of G9a’s catalytic domain .

JNK Inhibition

Its activity stems from ATP-competitive binding to the kinase domain, highlighting the divergent target profiles of anthrapyrazolones versus anthraisoxazolones .

Substituent Effects on Activity

The 5-position substitution critically influences bioactivity:

  • Phenoxy Group: Enhances G9a inhibition by forming π-π interactions with Phe1158 and Tyr1154 in the target protein .
  • Halogenated Derivatives (e.g., 3-bromo-5-(2,4-dimethylphenyl)-analog): Bromine at the 3-position enhances steric bulk, possibly reducing off-target reactivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Solubility (µM) Key Target Activity (IC50/Ki)
5-Phenoxy-anthraisoxazolone 318.37 ~2.8 15.2 (PBS) G9a/GLP 0.45 μM (IC50)
SP600125 312.33 3.1 8.9 (DMSO) JNK1/2/3 0.19 μM (Ki)
5-(Cyclohexylamino)-analog 318.37 3.5 <5 (PBS) Undisclosed N/A
3-Bromo-5-(2,4-dimethylphenyl) 396.21 4.2 2.1 (PBS) Undisclosed N/A

Key Research Findings

Scaffold Optimization: Shape-based virtual screening identified the anthraisoxazolone core as a G9a inhibitor, with phenoxy substitution improving affinity by 10-fold compared to unsubstituted analogs .

Selectivity : Anthraisoxazolones show >20-fold selectivity for G9a over kinases (e.g., JNK), whereas SP600125 exhibits reciprocal selectivity .

Reactivity Challenges : The scaffold’s DMSO sensitivity necessitates careful handling in assays, unlike more stable anthrapyrazolones .

Q & A

Q. What structural analogs of 5-phenoxy-anthra-isoxazolone retain activity while improving solubility?

  • Methodology : Introduce polar groups (e.g., 4-chloroanilino or cyclohexylamino) at position 5. Assess solubility via shake-flask method (logS) and PAMPA permeability assays . Derivatives like 5-(4-chloroanilino)-3-cyclohexylamino analogs show improved logS (-3.2) without compromising IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.